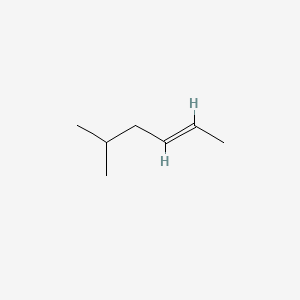

5-Methyl-2-hexene

Vue d'ensemble

Description

5-Methyl-2-hexene: is an organic compound with the molecular formula C₇H₁₄ . It is a branched alkene, characterized by a double bond between the second and third carbon atoms and a methyl group attached to the fifth carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Alkenes are known for their reactivity due to the presence of this double bond, making them valuable intermediates in various chemical reactions and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methyl-2-hexene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-2-hexanol using a strong acid such as sulfuric acid.

Alkylation Reactions: Another method involves the alkylation of 1-pentene with methyl iodide in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and selectivity. Catalysts such as zeolites or metal oxides are used to facilitate the alkylation or dehydration reactions under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Methyl-2-hexene can undergo oxidation reactions to form epoxides or diols.

Hydrogenation: The compound can be hydrogenated in the presence of a catalyst such as platinum or palladium to form 5-methylhexane.

Halogenation: It can react with halogens like bromine or chlorine to form dihalides.

Common Reagents and Conditions:

Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.

Hydrogenation: Hydrogen gas, platinum or palladium catalyst.

Halogenation: Bromine, chlorine.

Major Products Formed:

Epoxides: Formed from oxidation reactions.

Alkanes: Formed from hydrogenation reactions.

Dihalides: Formed from halogenation reactions.

Applications De Recherche Scientifique

5-Methyl-2-hexene, a branched alkene with the molecular formula , has garnered attention in various scientific and industrial applications due to its unique chemical properties. This article explores its applications, particularly in chemical synthesis, fuel technology, and as an intermediate in organic reactions.

Chemical Properties and Structure

This compound exists as a mixture of cis and trans isomers, characterized by a double bond between the second and third carbon atoms in the chain. Its structure contributes to its reactivity and utility in various chemical processes.

Physical Properties

- Molecular Weight: 98.19 g/mol

- Boiling Point: Approximately 118 °C

- Density: 0.688 g/cm³

These properties make it suitable for applications requiring specific volatility and reactivity.

Applications in Chemical Synthesis

This compound is primarily utilized as a building block in organic synthesis. It serves as a precursor for various chemical compounds, including:

1. Polymer Production

- Used in the production of polymers such as polyolefins through polymerization reactions. The branched structure enhances the properties of the resulting materials, making them more flexible and durable.

2. Synthesis of Fine Chemicals

- Acts as an intermediate in the synthesis of fine chemicals like fragrances and pharmaceuticals. Its reactivity allows for functional group transformations that are essential in creating complex molecules.

3. Alkylation Reactions

- Employed in alkylation reactions to introduce alkyl groups into other organic molecules, significantly expanding the diversity of chemical compounds available for further research or industrial use.

Fuel Technology

This compound plays a significant role in fuel technology:

1. Octane Booster

- As an olefinic compound, it can improve the octane rating of gasoline blends. Its presence helps mitigate knocking in internal combustion engines, enhancing engine performance and efficiency.

2. Combustion Studies

- Research indicates that branched alkenes like this compound exhibit favorable ignition characteristics, which are critical for developing cleaner-burning fuels. Studies on its combustion kinetics contribute to understanding how to optimize fuel formulations for reduced emissions .

Case Study: Combustion Kinetics

A study focused on the combustion characteristics of this compound highlighted its potential as a clean-burning fuel additive. The research involved kinetic modeling and experimental validation using shock-tube techniques to analyze ignition delay times and flame speed . The findings demonstrated that this compound exhibits low sooting tendencies while maintaining high energy content, making it an attractive candidate for future fuel formulations.

Case Study: Polymerization

In another study, this compound was polymerized to create high-performance materials with enhanced mechanical properties. The polymerization process was optimized to yield copolymers with varying degrees of branching, which significantly influenced their thermal and mechanical behavior . This application underscores the compound's versatility in material science.

Safety and Environmental Considerations

While this compound is generally regarded as safe for use in industrial applications, it is essential to consider its environmental impact:

1. Toxicity Assessments

- Toxicological studies indicate that exposure levels should be monitored to prevent potential health risks associated with inhalation or skin contact .

2. Biodegradability

Mécanisme D'action

The mechanism of action of 5-Methyl-2-hexene in chemical reactions primarily involves the reactivity of its carbon-carbon double bond. This double bond acts as a nucleophile, reacting with electrophiles such as halogens, hydrogen, and oxidizing agents. The reaction mechanisms often involve the formation of intermediate carbocations or radicals, which then undergo further transformations to yield the final products .

Comparaison Avec Des Composés Similaires

2-Hexene: Similar in structure but lacks the methyl group at the fifth carbon.

4-Methyl-2-pentene: Similar in structure but has a different arrangement of the carbon chain.

3-Methyl-1-butene: Another branched alkene with a different position of the double bond and methyl group.

Uniqueness: 5-Methyl-2-hexene is unique due to the specific position of its double bond and methyl group, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound in synthetic organic chemistry, offering distinct pathways for the synthesis of various derivatives and products .

Activité Biologique

5-Methyl-2-hexene, a branched-chain alkene with the molecular formula , is primarily recognized for its role as an intermediate in organic synthesis. This compound exhibits various biological activities, particularly through its metabolic interactions and potential therapeutic applications. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies concerning the biological activity of this compound.

This compound is involved in several biochemical reactions, notably as a substrate for cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of epoxides and other metabolites that may exhibit biological activity. The compound's reactivity allows it to participate in various metabolic pathways, influencing enzyme activity and cellular processes.

Cellular Effects

The biological effects of this compound on cells can vary significantly based on concentration and cell type. Key observations include:

- Cell Signaling : The compound can activate specific signaling pathways that regulate cell growth and differentiation.

- Gene Expression : Exposure to this compound has been shown to alter gene expression profiles, impacting the production of proteins involved in metabolic processes.

- Metabolic Changes : Long-term exposure can lead to significant changes in cellular metabolism, affecting overall cell function .

Molecular Mechanism

At the molecular level, this compound interacts with various biomolecules through binding interactions. These interactions can lead to:

- Enzyme Inhibition or Activation : The compound may inhibit certain enzymes by occupying their active sites or activate them by inducing conformational changes.

- Changes in Cellular Function : These molecular interactions can result in altered gene expression and subsequent changes in cellular functions, such as metabolism and signaling pathways.

Study on Epoxide Formation

A study investigated the formation of epoxides from this compound through cytochrome P450-mediated oxidation. The results indicated that these epoxides possess potential therapeutic properties, which warrant further exploration for medicinal applications.

Toxicological Assessment

Research has also focused on the toxicological aspects of this compound. A comprehensive toxicity assessment revealed that while acute exposure does not result in significant lethality, chronic exposure may lead to metabolic disruptions and potential carcinogenic effects. This highlights the need for careful handling and further investigation into its long-term effects on human health .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

3404-62-4 |

|---|---|

Formule moléculaire |

C7H14 |

Poids moléculaire |

98.19 g/mol |

Nom IUPAC |

5-methylhex-2-ene |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3 |

Clé InChI |

GHBKCPRDHLITSE-UHFFFAOYSA-N |

SMILES |

CC=CCC(C)C |

SMILES isomérique |

C/C=C/CC(C)C |

SMILES canonique |

CC=CCC(C)C |

Point d'ébullition |

88.1 °C |

melting_point |

-124.3 °C |

Key on ui other cas no. |

3404-65-7 7385-82-2 3404-62-4 |

Pictogrammes |

Flammable; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne in the context of the presented research?

A1: 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne (VEP) functions as a peroxide-containing monomer in the synthesis of surface-active copolymers. [, ] This monomer, when copolymerized with other monomers like a novel phosphate-containing surfmer and N-vinylpyrrolidone (NVP), introduces unique properties to the resulting copolymers.

Q2: How does the incorporation of 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne influence the properties of the resulting copolymers?

A2: While the provided research abstracts don't delve into specific property changes, the presence of the peroxide group in VEP suggests its potential role in polymerization initiation. [, ] This could influence the molecular weight, polymerization kinetics, and potentially introduce reactive sites within the copolymer structure for further modification or grafting.

Q3: What potential applications are suggested for the surface-active copolymers synthesized using 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne?

A3: The research highlights two primary applications: [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.